

5-Hydroxy-1-methoxyxanthone: A Comprehensive Technical Review

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Compound of Interest

Compound Name: 5-Hydroxy-1-methoxyxanthone

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Abstract

5-Hydroxy-1-methoxyxanthone is a naturally occurring xanthone derivative found in various plant species. Xanthones are a class of polyphenolic compounds recognized for their diverse pharmacological activities. This technical guide provides a comprehensive review of the current scientific literature on **5-Hydroxy-1-methoxyxanthone**, covering its chemical properties, natural sources, synthesis, and known biological activities. This document summarizes the available quantitative data on its bioactivities, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows. Due to the limited specific data available for **5-Hydroxy-1-methoxyxanthone**, information on structurally similar xanthones is included to provide a broader context for its potential therapeutic applications.

Chemical Properties and Structure

5-Hydroxy-1-methoxyxanthone, with the IUPAC name 5-hydroxy-1-methoxyxanthen-9-one, is a tri-cyclic aromatic compound. Its chemical structure consists of a dibenzo- γ -pyrone scaffold with a hydroxyl group at position 5 and a methoxy group at position 1.^{[1][2]}

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₀ O ₄	[1][2]
Molecular Weight	242.23 g/mol	[1][2]
IUPAC Name	5-hydroxy-1-methoxyxanthen-9-one	[1]
CAS Number	27770-13-4	[1]
Appearance	Yellow powder	[2]
Boiling Point (Predicted)	440.8±45.0 °C	[2]
Density (Predicted)	1.4±0.1 g/cm ³	[2]
SMILES	<chem>COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O</chem>	[2]
InChI	InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3	[2]

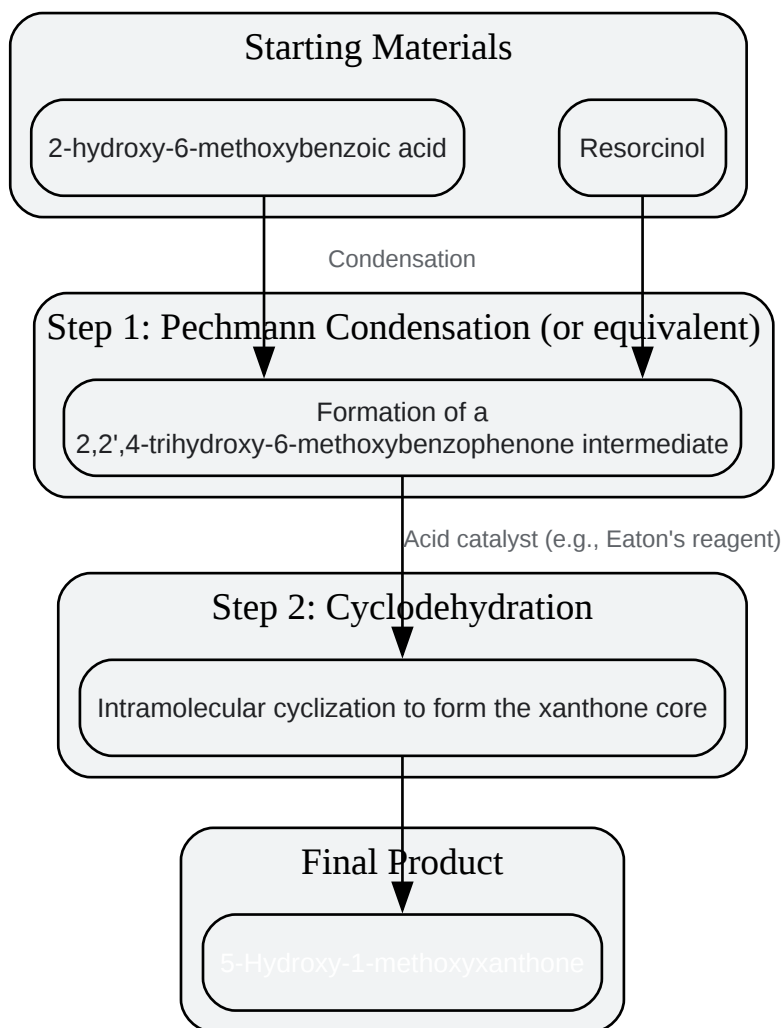
Natural Occurrence

5-Hydroxy-1-methoxyxanthone has been isolated from several plant species, indicating its role as a secondary metabolite in the plant kingdom. Notable natural sources include:

- *Hypericum brusiliense*: Isolated from the dichloromethane extract of the stems and roots.[3]
- *Mammea africana*[1]
- *Marila laxiflora*[1]
- *Calophyllum thwaitesii*: Identified in the root methanol extract.[2]

Synthesis

While specific, detailed synthetic protocols for **5-Hydroxy-1-methoxyxanthone** are not extensively reported in the readily available literature, a general approach for the synthesis of hydroxyxanthenes involves the cyclodehydration of a suitably substituted 2-phenoxybenzoic acid. A plausible synthetic workflow is outlined below.



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A plausible synthetic workflow for **5-Hydroxy-1-methoxyxanthone**.

Biological Activities and Quantitative Data

5-Hydroxy-1-methoxyxanthone has been reported to exhibit a range of biological activities. However, specific quantitative data, such as IC₅₀ values, are limited for this particular

compound. The following tables summarize the available data for **5-Hydroxy-1-methoxyxanthone** and structurally related xanthenes to provide a comparative overview.

Antifungal Activity

5-Hydroxy-1-methoxyxanthone has demonstrated notable antifungal activity.[3]

Compound	Fungal Strain	Assay Type	Minimum Inhibitory Amount (µg/mL)	Reference
5-Hydroxy-1-methoxyxanthone	Cladosporium cucumerinum	TLC-Bioautography	3	[3]
1,5-dihydroxyxanthone	Cladosporium cucumerinum	TLC-Bioautography	0.25	[3]
6-deoxyjacareubin	Cladosporium cucumerinum	TLC-Bioautography	3	[3]
Propiconazole (Standard)	Cladosporium cucumerinum	TLC-Bioautography	0.1	[3]

Monoamine Oxidase (MAO) Inhibitory Activity

Xanthenes, including **5-Hydroxy-1-methoxyxanthone**, have been shown to inhibit monoamine oxidase A and B, enzymes implicated in neurological disorders.[2] Specific IC₅₀ values for **5-Hydroxy-1-methoxyxanthone** are not readily available in the reviewed literature. The table below presents data for other xanthone derivatives.

Compound	Target	IC ₅₀ (μM)	Reference
5-Hydroxy-1-methoxyxanthone	MAO-A, MAO-B	Data not available	-
5-hydroxy-2-methyl-chroman-4-one	MAO-A	13.97	
5-hydroxy-2-methyl-chroman-4-one	MAO-B	3.23	
Quercetin	MAO-A	1.52	
Genistein	MAO-B	0.65	

Antioxidant and Free Radical Scavenging Activity

5-Hydroxy-1-methoxyxanthone is reported to have free radical scavenging properties.^[2] Quantitative data for this specific compound is not available, but IC₅₀ values for other hydroxyxanthones in DPPH assays are presented below.

Compound	Assay	IC ₅₀ (μM)	Reference
5-Hydroxy-1-methoxyxanthone	DPPH	Data not available	-
1,3-dihydroxyxanthone	DPPH	>500	
1,6-dihydroxyxanthone	DPPH	349 ± 68	
1,7-dihydroxyxanthone	DPPH	>500	
Butylated Hydroxytoluene (BHT) (Standard)	DPPH	179 ± 2	

Anticancer and Anti-inflammatory Activities

While a broad range of xanthenes exhibit anticancer and anti-inflammatory properties, specific IC₅₀ values for **5-Hydroxy-1-methoxyxanthone** are not well-documented in the reviewed literature. Data for other xanthone derivatives suggest the potential for these activities.

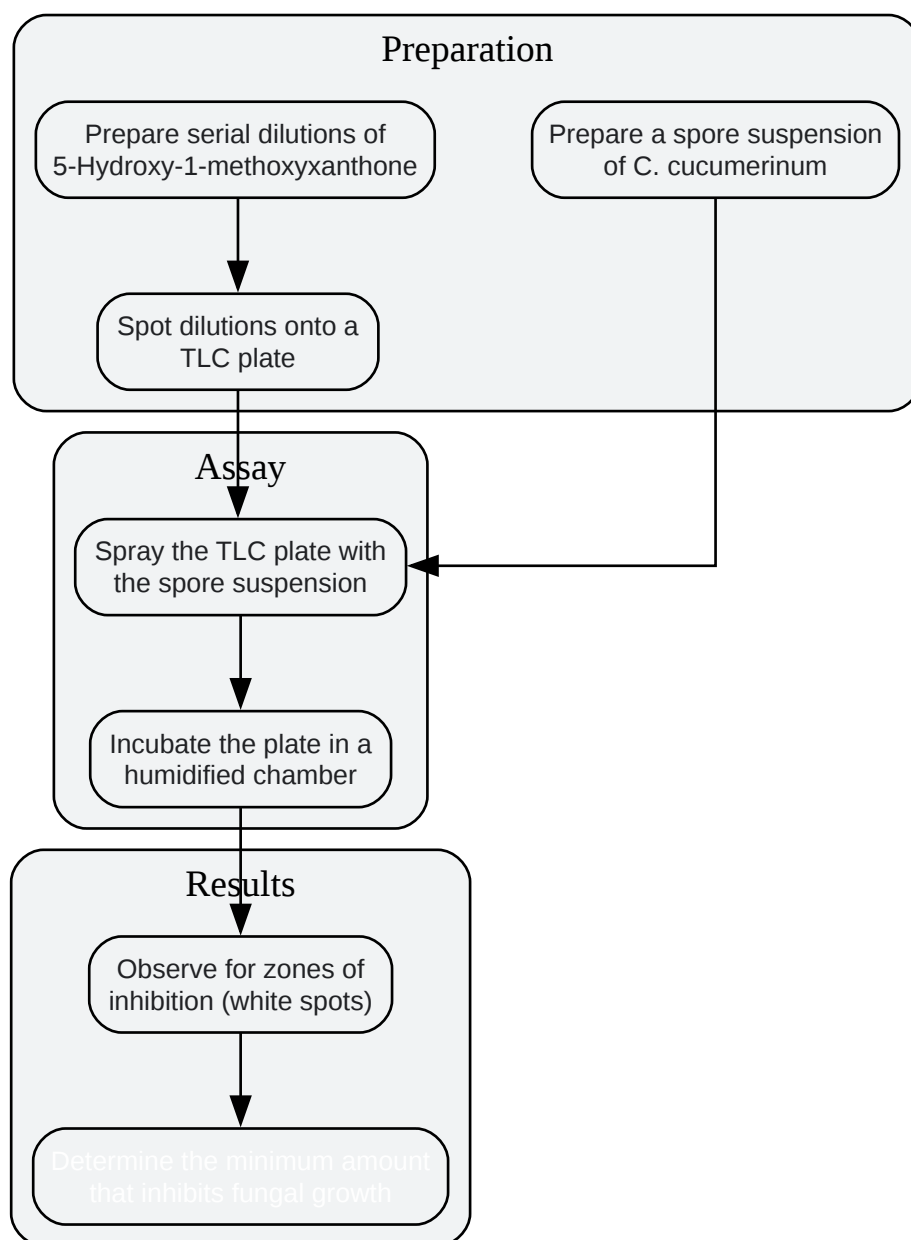
Compound	Activity	Cell Line/Assay	IC ₅₀ (μM)	Reference
1,3,6,8-tetrahydroxyxanthone	Anticancer	HepG2	9.18	
1,7-dihydroxyxanthone	Anticancer	HepG2	13.2	
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone	Anti-inflammatory (NO inhibition)	RAW 264.7	5.77 ± 0.66	
1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone	Anti-inflammatory (NO inhibition)	BV2	11.93 ± 2.90	

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the biological evaluation of xanthenes, which can be applied to **5-Hydroxy-1-methoxyxanthone**.

Antifungal Susceptibility Testing against *Cladosporium cucumerinum* (TLC-Bioautography)

This method is used to determine the minimum amount of a compound required to inhibit fungal growth on a TLC plate.



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Workflow for TLC-Bioautography antifungal assay.

Detailed Steps:

- **Preparation of Fungal Culture:** *Cladosporium cucumerinum* is cultured on a suitable medium such as potato dextrose agar (PDA) until sufficient sporulation is observed.

- **Preparation of Spore Suspension:** A suspension of fungal spores is prepared in a suitable buffer or saline solution, and the concentration is adjusted.
- **Thin-Layer Chromatography (TLC):** The test compound (**5-Hydroxy-1-methoxyxanthone**) is serially diluted and spotted onto a TLC plate.
- **Bioautography:** The developed TLC plate is sprayed with the fungal spore suspension.
- **Incubation:** The plate is incubated in a humidified chamber at an appropriate temperature (e.g., 25-28°C) for a period sufficient for fungal growth to become visible on the plate (typically 2-3 days).
- **Visualization and Determination of Minimum Inhibitory Amount:** The plate is observed for zones of growth inhibition, which appear as clear spots against a background of fungal growth. The minimum amount of the compound that produces a clear zone of inhibition is recorded.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.

Detailed Steps:

- **Enzyme and Substrate Preparation:** Recombinant human MAO-A and MAO-B enzymes are used. Specific substrates for each enzyme are prepared (e.g., kynuramine for MAO-A and benzylamine for MAO-B).
- **Incubation:** The enzyme is pre-incubated with various concentrations of the test compound (**5-Hydroxy-1-methoxyxanthone**) in a suitable buffer.
- **Reaction Initiation:** The substrate is added to initiate the enzymatic reaction.
- **Detection:** The rate of product formation is measured over time using a spectrophotometer or fluorometer.
- **Data Analysis:** The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Free Radical Scavenging Assay

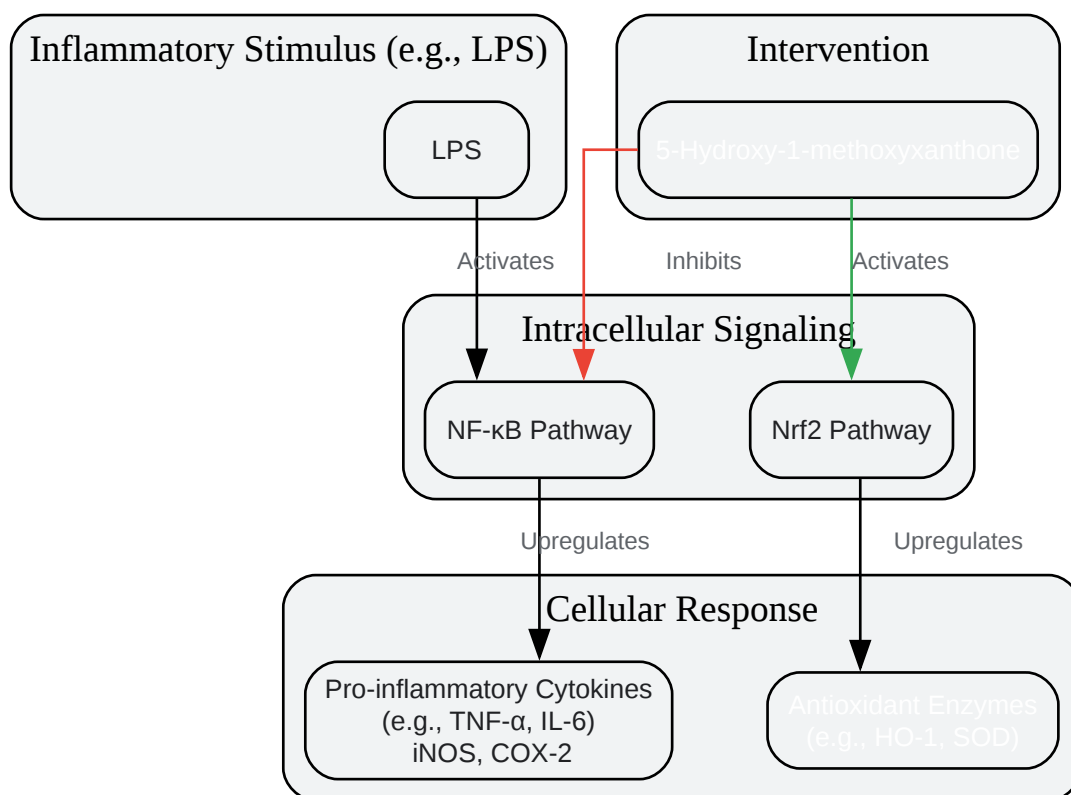
This assay is used to determine the antioxidant capacity of a compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Detailed Steps:

- **Preparation of Solutions:** A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compound is dissolved and serially diluted.
- **Reaction:** The test compound solutions are mixed with the DPPH solution.
- **Incubation:** The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
- **Measurement:** The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC_{50} value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Putative Signaling Pathways

The precise signaling pathways modulated by **5-Hydroxy-1-methoxyxanthone** have not been elucidated in the available literature. However, based on the known activities of other xanthenes, particularly their anti-inflammatory and antioxidant effects, a putative mechanism can be proposed. Many xanthenes are known to exert their effects through the modulation of key inflammatory and antioxidant pathways such as NF- κ B and Nrf2.



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Putative signaling pathways modulated by xanthenes.

This diagram illustrates a potential mechanism where **5-Hydroxy-1-methoxyxanthone** may inhibit the NF-κB signaling pathway, which is a key regulator of inflammation, thereby reducing the production of pro-inflammatory mediators. Concurrently, it may activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of protective antioxidant enzymes.

Conclusion and Future Directions

5-Hydroxy-1-methoxyxanthone is a naturally occurring xanthone with demonstrated antifungal and potential monoamine oxidase inhibitory and antioxidant activities. While its biological profile is promising, there is a notable lack of in-depth quantitative data and mechanistic studies specifically for this compound.

Future research should focus on:

- Quantitative Bioactivity Studies: Determining the IC₅₀ or EC₅₀ values of **5-Hydroxy-1-methoxyxanthone** for a wider range of biological targets, including various cancer cell lines, inflammatory markers, and specific enzymes.
- Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by **5-Hydroxy-1-methoxyxanthone** to understand its molecular mechanisms of action.
- In Vivo Studies: Evaluating the efficacy and safety of **5-Hydroxy-1-methoxyxanthone** in animal models to assess its therapeutic potential.
- Synthetic Optimization: Developing efficient and scalable synthetic routes to produce **5-Hydroxy-1-methoxyxanthone** and its analogues for further pharmacological evaluation.

A more thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of **5-Hydroxy-1-methoxyxanthone** and advancing its development as a potential lead compound for new drug discovery.

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